2-Fluoro-5-isopropoxypyridine
Description
2-Fluoro-5-isopropoxypyridine is a fluorinated pyridine derivative with the molecular formula C8H10FNO
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZEDRDGFXCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as cesium fluoride (CsF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-isopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced pyridine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Agents
Recent studies have identified 2-fluoro-5-isopropoxypyridine derivatives as potential inhibitors of specific cancer-related proteins. For instance, compounds derived from this pyridine scaffold have shown promise in inhibiting the Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation in cancer cells. The structure-activity relationship (SAR) analysis indicates that modifications at the 2 and 5 positions can significantly enhance inhibitory potency, suggesting that this compound could be a lead structure for developing new anticancer therapies .
1.2 Antimicrobial Activity
Another area of research involves the antimicrobial properties of pyridine derivatives. Studies have demonstrated that modifications to the pyridine ring can lead to increased efficacy against a range of bacterial strains. The presence of the isopropoxy group at the 5-position appears to enhance lipophilicity, improving membrane permeability and overall bioactivity .
Agrochemical Applications
2.1 Pesticide Development
this compound serves as a key intermediate in synthesizing various agrochemicals, particularly herbicides and fungicides. The fluorine atom enhances the compound's stability and reactivity, making it suitable for incorporation into larger molecular frameworks used in crop protection products .
2.2 Insecticides
The compound's derivatives have been explored for their insecticidal properties, with some showing effective activity against common agricultural pests. The introduction of fluorine and alkoxy groups has been linked to improved insecticidal performance due to enhanced interaction with target enzymes in insects .
Synthesis Methodologies
3.1 Synthetic Routes
The synthesis of this compound typically involves several steps:
- Fluorination : Introduction of the fluorine atom can be achieved through nucleophilic substitution reactions or via electrophilic fluorination methods.
- Alkylation : The isopropoxy group is often introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
- Purification : High-purity products are essential for biological testing and can be achieved through recrystallization or chromatographic techniques.
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-5-isopropoxypyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s electronic properties, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
2-Fluoro-4-iodo-5-isopropoxypyridine: This compound has an additional iodine atom, which can further modify its reactivity and applications.
2-Fluoro-5-isopropoxypyridine-3-boronic acid: This boronic acid derivative is used in Suzuki-Miyaura coupling reactions, highlighting its importance in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Biological Activity
2-Fluoro-5-isopropoxypyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. The presence of the fluorine atom in the pyridine ring significantly alters the compound's chemical properties, enhancing its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins within cells. The fluorine atom acts as a strong electron-withdrawing group, which can modify the reactivity and binding affinity of the compound:
- Target Interactions : It has been reported that fluoropyridines can inhibit specific enzymes involved in cellular processes, such as kinases and phosphatases, which play crucial roles in signal transduction pathways.
- Inhibition of DNA Synthesis : The compound may inhibit enzymes responsible for DNA synthesis and repair, leading to alterations in gene expression and cellular function.
This compound exhibits several notable biochemical properties:
- Cellular Effects : It influences cell signaling pathways and gene expression. For instance, it has been shown to modulate metabolic processes by affecting enzyme activity .
- Metabolic Pathways : The compound interacts with various metabolic pathways, influencing the synthesis and degradation of nucleotides, thus impacting overall cellular metabolism.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- L1210 Mouse Leukemia Cells : The compound showed potent inhibition of cell proliferation with IC(50) values in the nanomolar range. This suggests a strong potential for use in cancer therapy .
| Compound | Cell Line | IC(50) (nM) |
|---|---|---|
| 2-FIP | L1210 | <100 |
In Vivo Studies
Animal model studies indicate that dosage plays a critical role in determining the biological effects of this compound:
- Low Doses : At lower concentrations, it may enhance metabolic pathways beneficial for cellular health.
- High Doses : Conversely, higher doses have been associated with toxicity and cellular damage, highlighting the need for careful dosage management in therapeutic applications .
Case Studies
Recent research has explored the efficacy of this compound in various therapeutic contexts:
- Anticancer Activity : In a study evaluating its effects on leukemia cells, this compound demonstrated significant growth inhibition, warranting further investigation into its mechanism as an anticancer agent .
- Antimicrobial Potential : Preliminary assessments suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further studies are necessary to confirm these effects and elucidate mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
